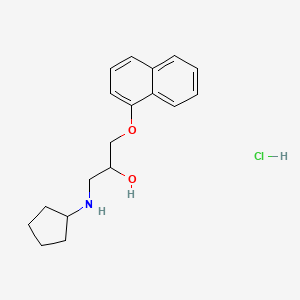![molecular formula C16H21N3S B1229991 1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Structural Studies
- Research has shown the successful synthesis of related thiourea derivatives and their structural characterization through various techniques such as NMR, IR, and X-ray crystallography. For example, El-Kashef et al. (2010) demonstrated the synthesis of thiourea derivatives, leading to different pyridothienopyrimidine derivatives, indicating the versatile nature of thioureas in synthetic chemistry (El-Kashef et al., 2010).
Biological Activities
- Thiourea derivatives have been synthesized and tested for various biological activities, including antifungal and antimicrobial properties. For instance, Rafael del Campo et al. (2004) synthesized thiourea derivatives and tested their antifungal activities against Penicillium digitatum and the yeast Saccharomyces cerevisiae (Rafael del Campo et al., 2004).
Herbicidal Applications
- Certain thiourea derivatives have shown potential as herbicides. Liang Fu-b (2014) synthesized a novel thiourea compound and found it to exhibit good inhibitory activity against certain plant species (Liang Fu-b, 2014).
Electronic and Physical Properties
- Studies on thiourea derivatives like those synthesized by Deng and Yang (1994) have revealed insights into their dielectric properties and potential applications in electronic materials (Deng & Yang, 1994).
Synthesis Methods and Optimization
- Research into the synthesis methods of thiourea derivatives has been a significant area of interest. Meng L. (2011) developed a one-pot method for synthesizing 6-Methyl-2-thiouracil, a thiourea derivative, highlighting the efficiency and yield optimization in the synthesis process (Meng L., 2011).
Fluorescence and Optical Properties
- Some thiourea derivatives exhibit fluorescence properties, making them useful in various applications. Al-Masoudi et al. (2015) synthesized monastrol analogs conjugated with fluorescent coumarin scaffolds, indicating the potential of thioureas in developing fluorescent materials (Al-Masoudi et al., 2015).
Catalytic Applications
- Thiourea derivatives have also been explored for their catalytic properties. Huang and Jacobsen (2006) demonstrated that primary amine-thiourea derivatives are highly enantioselective catalysts for certain chemical reactions (Huang & Jacobsen, 2006).
properties
Product Name |
1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea |
|---|---|
Molecular Formula |
C16H21N3S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(2-ethyl-6-methylphenyl)-3-[(1-methylpyrrol-2-yl)methyl]thiourea |
InChI |
InChI=1S/C16H21N3S/c1-4-13-8-5-7-12(2)15(13)18-16(20)17-11-14-9-6-10-19(14)3/h5-10H,4,11H2,1-3H3,(H2,17,18,20) |
InChI Key |
XUAZDDKUQXFIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=S)NCC2=CC=CN2C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




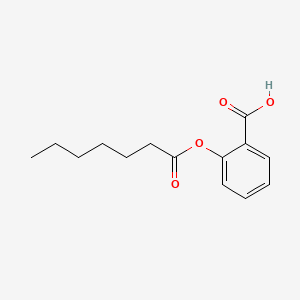
![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)
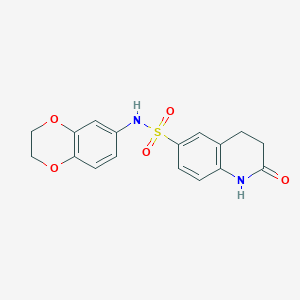
![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
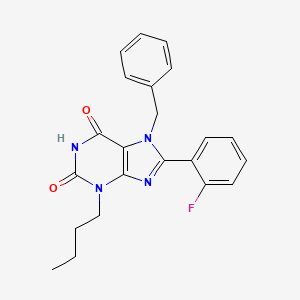
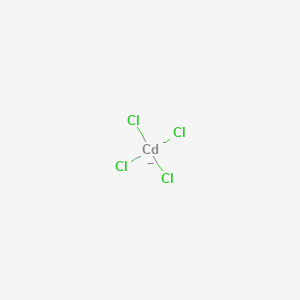
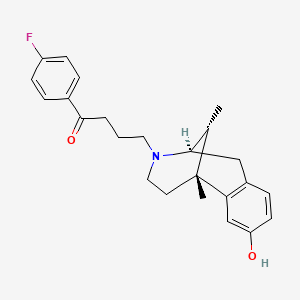
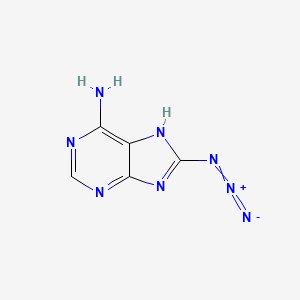
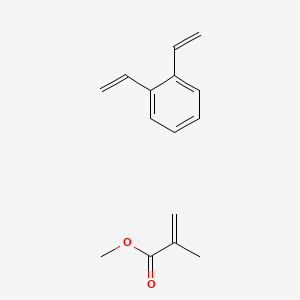
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
